molecular formula C16H11F3N2O2S B2760217 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline CAS No. 338977-88-1

2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline

Katalognummer: B2760217
CAS-Nummer: 338977-88-1
Molekulargewicht: 352.33
InChI-Schlüssel: NMPMVBMVLVNMSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline is a chemical compound with the molecular formula C16H11F3N2O2S. It is characterized by the presence of a quinoxaline core structure, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring. The compound also features a trifluoromethyl group attached to a benzyl sulfonyl moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions to form the quinoxaline ring. The resulting quinoxaline is then subjected to sulfonylation using 3-(trifluoromethyl)benzyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex pharmaceutical and agrochemical structures.
  • Reagent in Organic Reactions : It is employed as a reagent in various organic transformations due to its unique reactivity profile.

Biology

  • Enzyme Inhibition Studies : Research indicates that 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline may inhibit specific enzymes involved in critical biological pathways, making it a candidate for biochemical assays.
  • Biochemical Probes : Its ability to interact with biological macromolecules positions it as a useful probe in studying enzyme mechanisms and cellular processes.

Medicine

  • Antimicrobial Activity : Quinoxaline derivatives have shown significant antibacterial effects against resistant strains such as Staphylococcus aureus and Enterococcus faecium, indicating potential use as new antibacterial agents .
  • Anti-inflammatory Properties : Some studies suggest that this compound exhibits anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : In vitro studies have demonstrated cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer therapeutic agent. Compounds derived from quinoxaline have shown IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated various quinoxaline derivatives against clinical isolates of Staphylococcus aureus and Enterococcus faecium. The results indicated that certain derivatives exhibited superior efficacy compared to traditional antibiotics, particularly in preventing biofilm formation critical for persistent infections .
  • Anticancer Screening :
    Another investigation screened several quinoxaline analogs for their ability to inhibit cancer cell proliferation. The most active compounds were identified based on their structure-activity relationship (SAR), underscoring the importance of substituent positioning on the quinoxaline ring for enhanced potency .

Wirkmechanismus

The mechanism of action of 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline is unique due to its combination of a quinoxaline core and a trifluoromethylbenzyl sulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound in research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.

Biologische Aktivität

2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoxaline core with a sulfonyl group and a trifluoromethyl-substituted benzyl moiety. The synthesis typically involves nucleophilic substitution reactions, where quinoxaline derivatives react with 3-(trifluoromethyl)benzyl bromide in the presence of a base like potassium carbonate, often in solvents such as dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability. The quinoxaline core can engage in π-π stacking interactions with aromatic amino acids in proteins, modulating enzyme or receptor activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives. For instance, related compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 1 mg/L, demonstrating their potential as new antibacterial agents .

Anticancer Activity

Quinoxaline derivatives have shown promising anticancer properties. In vitro studies indicate that some derivatives exhibit significant cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range. For example, certain quinoxaline compounds demonstrated IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, compared to doxorubicin's IC50 of 3.23 µg/mL . These findings suggest that modifications to the quinoxaline structure can enhance anticancer efficacy.

Diuretic Activity

Research on quinoxaline sulfonamide derivatives has also revealed diuretic effects. A specific derivative showed a high diuretic activity with Lipschitz values significantly higher than standard reference drugs like acetazolamide . This indicates the potential use of such compounds in treating conditions requiring diuresis.

Summary of Biological Activities

Biological Activity Description Reference
Antimicrobial Effective against MRSA and VRE; MIC values: 0.25-1 mg/L
Anticancer Significant cytotoxicity; IC50: 1.9 µg/mL (HCT-116), 2.3 µg/mL (MCF-7)
Diuretic High diuretic activity; superior to acetazolamide

Case Studies

  • Antimicrobial Efficacy : A study evaluated the activity of various quinoxaline derivatives against clinical isolates of Staphylococcus aureus and Enterococcus faecium. Results indicated that certain derivatives were more effective than traditional antibiotics in preventing biofilm formation, which is critical for treating persistent infections .
  • Anticancer Screening : In another investigation, several quinoxaline analogs were screened for their ability to inhibit cancer cell proliferation. The most active compounds were identified based on their structure-activity relationship (SAR), highlighting the importance of substituent positioning on the quinoxaline ring for enhanced potency .

Eigenschaften

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c17-16(18,19)12-5-3-4-11(8-12)10-24(22,23)15-9-20-13-6-1-2-7-14(13)21-15/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPMVBMVLVNMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.